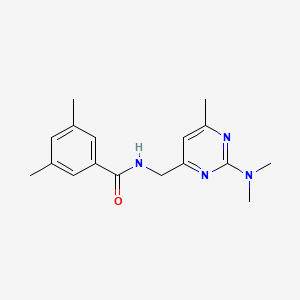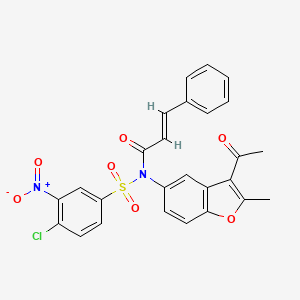
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide is a useful research compound. Its molecular formula is C26H19ClN2O7S and its molecular weight is 538.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex organic molecules like N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide involves multiple steps, including acylation, halogenation, and the use of sulfonamide groups for specific functionalities. Research by Murthy et al. (2018) describes the synthesis and structural characterization of a sulfonamide molecule, indicating a methodological framework that could be applied to the synthesis of similarly complex molecules. This study also employs computational and spectroscopic techniques to elucidate the structure and electronic properties, which are crucial for understanding the chemical behavior and potential applications of such compounds.
Biological Activities and Applications
Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties. For instance, research by Janakiramudu et al. (2017) discusses the synthesis of sulfonamide and carbamate derivatives with significant antimicrobial activity. Although not directly related to the exact compound , this study highlights the potential of sulfonamide derivatives in developing new therapeutic agents. The work of Cumaoğlu et al. (2015) further supports this by showing how certain sulfonamide derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. Such findings underscore the relevance of sulfonamide chemistry in designing compounds with potential anticancer activities.
Enzyme Inhibition
The role of sulfonamides as enzyme inhibitors is another critical area of application. The study by Ilies et al. (2003) on the inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX, by halogenated sulfonamide derivatives, illustrates the therapeutic potential of these compounds. Although the specific compound mentioned is not directly studied, the mechanism of action and the structural considerations for inhibitor design provide valuable insights into how similar compounds might be utilized in targeting enzymes relevant to disease pathologies.
Eigenschaften
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O7S/c1-16(30)26-17(2)36-24-12-9-19(14-21(24)26)28(25(31)13-8-18-6-4-3-5-7-18)37(34,35)20-10-11-22(27)23(15-20)29(32)33/h3-15H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSZNDUUSBZNAB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

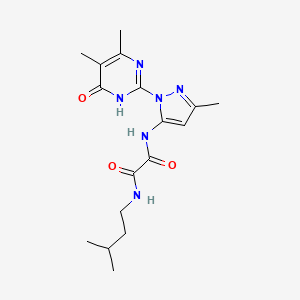
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)


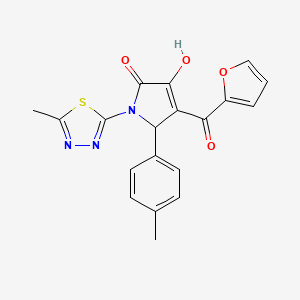
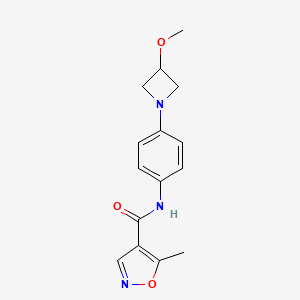
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)
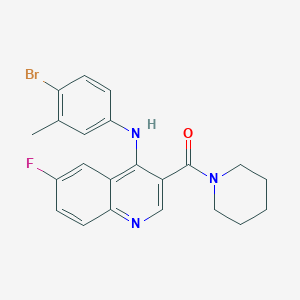
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)
